2-(4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl)acetic acid

Medicinal chemistry NNRTI Structure-activity relationship

2-(4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl)acetic acid (CAS 1007572-07-7) is a highly substituted phenylacetic acid derivative bearing bromine at the 4-position, fluorine at the 2-position, and a 3-chloro-5-cyanophenoxy ether at the 3-position of the central phenyl ring. With a molecular formula of C₁₅H₈BrClFNO₃ and a molecular weight of 384.58 g·mol⁻¹, it is classified as a pharmaceutical intermediate—specifically, the free carboxylic acid precursor to the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) elsulfavirine (Elpida®) and its active metabolite depulfavirine (VM-1500A/RO-0335).

Molecular Formula C15H8BrClFNO3
Molecular Weight 384.58 g/mol
CAS No. 1007572-07-7
Cat. No. B3033244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl)acetic acid
CAS1007572-07-7
Molecular FormulaC15H8BrClFNO3
Molecular Weight384.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CC(=O)O)F)OC2=CC(=CC(=C2)C#N)Cl)Br
InChIInChI=1S/C15H8BrClFNO3/c16-12-2-1-9(5-13(20)21)14(18)15(12)22-11-4-8(7-19)3-10(17)6-11/h1-4,6H,5H2,(H,20,21)
InChIKeyVEPZSBUSOHVSRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl)acetic acid (CAS 1007572-07-7): Procurement-Quality Identity and Core Characteristics


2-(4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl)acetic acid (CAS 1007572-07-7) is a highly substituted phenylacetic acid derivative bearing bromine at the 4-position, fluorine at the 2-position, and a 3-chloro-5-cyanophenoxy ether at the 3-position of the central phenyl ring . With a molecular formula of C₁₅H₈BrClFNO₃ and a molecular weight of 384.58 g·mol⁻¹, it is classified as a pharmaceutical intermediate—specifically, the free carboxylic acid precursor to the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) elsulfavirine (Elpida®) and its active metabolite depulfavirine (VM-1500A/RO-0335) [1][2]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98%, with the free acid form offering versatile reactivity for amide coupling and further derivatization .

Why Generic Substitution of 2-(4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl)acetic acid Fails: Structural and Functional Irreplaceability


The 2-fluoro substituent on the central phenyl ring of this compound is not a redundant design element; it is a critical pharmacophoric feature that directly influences the conformational bias and binding affinity of downstream NNRTI products. In the Roche Palo Alto diphenylether NNRTI series, the 2-fluoro atom engages in favorable ortho-electronic interactions that pre-organize the phenylacetic acid scaffold for optimal fit within the hydrophobic pocket of HIV-1 reverse transcriptase [1][2]. Replacing this compound with a non-fluorinated analog—such as [3-bromo-4-(3-chloro-5-cyano-phenoxy)-phenyl]-acetic acid ethyl ester (CAS 1207542-34-4) described in patent US20070088053—removes this key structural element and fundamentally alters the geometry and electronic profile of any derived amide or prodrug, compromising target binding [1]. Furthermore, the free carboxylic acid functionality is essential for the amide coupling step that generates the elsulfavirine/depulfavirine scaffold; ester-protected intermediates require an additional deprotection step, adding synthetic complexity and potentially reducing overall yield [3].

Product-Specific Quantitative Evidence Guide for 2-(4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl)acetic acid (CAS 1007572-07-7)


2-Fluoro Substituent as a Pharmacophoric Determinant: Structural Comparison with Des-Fluoro Analog

The target compound possesses a 2-fluoro substituent on the central phenyl ring, whereas the closest patented analog, [3-bromo-4-(3-chloro-5-cyano-phenoxy)-phenyl]-acetic acid ethyl ester (I-46, CAS 1207542-34-4), lacks this fluorine atom entirely [1]. In the diphenylether NNRTI series, the 2-fluoro group contributes to the conformational restriction of the phenylacetic acid moiety and enhances the binding of derived amides (e.g., VM-1500A) to the HIV-1 reverse transcriptase allosteric pocket [2]. The crystal structure of VM-1500A bound to HIV-1 RT (PDB 7TAZ, resolution 2.40 Å) confirms the fluoro-substituted phenyl ring occupies a critical hydrophobic sub-pocket, where the fluorine atom's van der Waals radius (1.47 Å) and electronegativity contribute to shape complementarity and local dipole interactions that a hydrogen atom cannot replicate [3].

Medicinal chemistry NNRTI Structure-activity relationship

Direct Synthetic Provenance: IUPAC Concordance with Elsulfavirine and Depulfavirine Acetyl Fragment

The target compound is the exact free carboxylic acid corresponding to the acetyl fragment embedded in both elsulfavirine (CAS 868046-19-9) and depulfavirine (CAS 867365-76-2) [1][2]. Elsulfavirine is N-[4-[[2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetyl]amino]-3-chlorophenyl]sulfonylpropanamide; depulfavirine is 2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]-N-(2-chloro-4-sulfamoylphenyl)acetamide. Both contain the identical 4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl acetyl moiety [2][3]. Commercial suppliers explicitly identify this compound as the key intermediate for elsulfavirine API synthesis, available at 98% purity in pharmaceutical intermediate grade . In contrast, generic phenylacetic acid intermediates lacking the 3-chloro-5-cyanophenoxy and 2-fluoro substitution pattern cannot be elaborated to the target NNRTI scaffold without introducing the diphenylether linkage de novo.

Pharmaceutical intermediate API synthesis Elsulfavirine

Physicochemical Property Comparison: pKa, LogP, and H-Bonding Profile Differentiation from Ester Analogs

The target compound is the free carboxylic acid (pKa predicted 3.73 ± 0.10), with one hydrogen bond donor and four hydrogen bond acceptors, a predicted density of 1.73 ± 0.1 g/cm³, and a predicted boiling point of 453.2 ± 45.0 °C . In contrast, the closest commercially referenced analog, [3-bromo-4-(3-chloro-5-cyano-phenoxy)-phenyl]-acetic acid ethyl ester (I-46, CAS 1207542-34-4), is an ethyl ester with a molecular weight of 394.65 Da, zero H-bond donors, and five H-bond acceptors [1]. The free acid form of the target compound enables direct amide coupling without a preliminary ester hydrolysis step. The pKa of 3.73 indicates moderate acidity compatible with standard carbodiimide-mediated coupling conditions (e.g., EDC/HOBt), whereas the ester analog requires saponification (e.g., LiOH/THF/H₂O as described in patent US20070088053) prior to amide bond formation, adding one synthetic operation and associated yield loss [1].

Physicochemical profiling Drug intermediate Amide coupling

Commercial Availability and Purity Benchmarking Against Structural Analogs

The target compound is commercially stocked by multiple suppliers at purities of 95% (CymitQuimica), 97% (Leyan, Macklin, Cenmed), and 98% (Chenbu Pharma, Fluorochem) . Pricing for the 97% grade ranges from approximately RMB 3,465 for 1 g (Bidepharm) to RMB 4,236 for 50 mg (Macklin) as of 2025 . The des-fluoro ethyl ester analog (I-46, CAS 1207542-34-4) is not listed as an off-the-shelf product by major suppliers and is primarily available through custom synthesis [1]. The free acid form is explicitly categorized as a pharmaceutical intermediate (医药中间体) by ChemicalBook suppliers and is stored at room temperature protected from light, indicating adequate bench stability for routine laboratory handling . In contrast, the downstream amide depulfavirine (VM-1500A) requires storage at -20 °C, reflecting the greater chemical stability and logistical convenience of the intermediate form for procurement and inventory management .

Procurement Pharmaceutical intermediate Supply chain

Downstream Bioactivity: VM-1500A (Depulfavirine) Derivatized from This Intermediate Retains Broad-Spectrum NNRTI Potency

Depulfavirine (VM-1500A/RO-0335), the direct amide derivative of this intermediate, inhibits wild-type HIV-1 with an IC₅₀ of 1.1 nM in cell-based replication assays and retains activity (IC₅₀ < 100 nM) against 92% of clinical isolates from NNRTI-pretreated patients [1]. In a head-to-head panel of 50 NNRTI-resistant clinical isolates, RO-0335 inhibited 92% of viruses with IC₅₀ < 10 nM, compared to 0% inhibited by efavirenz and 62% inhibited by etravirine (TMC-125) under the same criteria [1]. While the free acid intermediate itself is not the active pharmacophore, its structural integrity—including the 2-fluoro, 4-bromo, and 3-chloro-5-cyanophenoxy substitution pattern—is essential for producing the bioactive amide that achieves this resistance profile. The long half-life of VM-1500A (7–9 days in humans, attributable to erythrocyte compartmentalization) further underscores the value of procuring the correct intermediate for programs targeting long-acting NNRTI development [2].

HIV-1 Reverse transcriptase Antiviral resistance

Best Research and Industrial Application Scenarios for 2-(4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl)acetic acid (CAS 1007572-07-7)


Elsulfavirine/Depulfavirine API Process Development and Scale-Up

This compound is the direct penultimate intermediate for elsulfavirine API synthesis. The free carboxylic acid can be activated (e.g., via acyl chloride formation or carbodiimide coupling) and condensed with the appropriate sulfonamide aniline to yield either elsulfavirine or depulfavirine in a single amide bond-forming step [1]. Using the pre-assembled diphenylether acetic acid avoids the multi-step linear construction of the diaryl ether linkage late in the synthesis, reducing process mass intensity and improving overall yield. The compound's room-temperature storage stability and ≥97% commercial purity support kilogram-scale procurement for pilot-plant campaigns .

NNRTI Structure-Activity Relationship (SAR) and Analog Generation

Medicinal chemistry teams exploring diphenylether NNRTI chemical space can use this intermediate as a central scaffold for parallel amide library synthesis. The carboxylic acid handle allows rapid diversification with diverse amine partners (sulfonamide anilines, heterocyclic amines, amino acid derivatives) to generate arrays of analogs . The 2-fluoro, 4-bromo, and 3-chloro-5-cyanophenoxy substituents provide the validated pharmacophoric core, while the amide coupling step serves as the diversity point. This strategy was employed in the Roche Palo Alto optimization campaign that yielded RO-0335 and the R1206 prodrug series [1].

Reference Standard and Impurity Profiling for Elsulfavirine Quality Control

As the free carboxylic acid precursor to elsulfavirine, this compound serves as a key reference standard and potential process impurity marker in elsulfavirine drug substance quality control. The compound (or its activated ester) may persist as a residual intermediate or hydrolysis byproduct in the final API. Analytical method development (HPLC, UPLC-MS) for elsulfavirine purity assessment requires a characterized sample of this intermediate for retention time marking, system suitability testing, and impurity quantification . The availability of the compound at 98% purity from pharmaceutical intermediate suppliers supports its use as a working reference standard in QC laboratories .

Agrochemical Intermediate Screening for Diphenylether Herbicide Analogs

The diphenylether motif present in this compound is also a privileged scaffold in agrochemical chemistry, exemplified by herbicides such as fluoroglycofen-ethyl and oxyfluorfen . The target compound's combination of a phenoxybenzonitrile ether with a functionalized phenylacetic acid handle makes it a candidate intermediate for generating novel diphenylether herbicide analogs. Research groups exploring crop protection chemistry can leverage the compound's synthetic accessibility and the reactive carboxylic acid group for conjugation with alcohol or amine partners relevant to agrochemical lead optimization .

Quote Request

Request a Quote for 2-(4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.